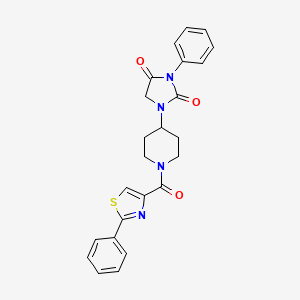![molecular formula C19H22N4O6S B2550876 (E)-metoxi({4-[4-(4-metoxibencenosulfonil)piperazin-1-il]-3-nitrofenil}metilideno)amina CAS No. 383147-31-7](/img/structure/B2550876.png)
(E)-metoxi({4-[4-(4-metoxibencenosulfonil)piperazin-1-il]-3-nitrofenil}metilideno)amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-methoxy({4-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]-3-nitrophenyl}methylidene)amine is a complex organic compound characterized by its unique structural features. This compound contains a methoxy group, a piperazine ring, and a nitrophenyl group, making it a subject of interest in various fields of scientific research.
Aplicaciones Científicas De Investigación
(E)-methoxy({4-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]-3-nitrophenyl}methylidene)amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methoxy({4-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]-3-nitrophenyl}methylidene)amine typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes.
Introduction of the methoxybenzenesulfonyl group: This step involves sulfonylation reactions using methoxybenzenesulfonyl chloride.
Nitration of the phenyl ring: The nitration process is carried out using a mixture of concentrated nitric and sulfuric acids.
Final coupling reaction: The final step involves the coupling of the intermediate compounds under specific conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-methoxy({4-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]-3-nitrophenyl}methylidene)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Mecanismo De Acción
The mechanism of action of (E)-methoxy({4-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]-3-nitrophenyl}methylidene)amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
(E)-methoxy({4-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]-3-nitrophenyl}methylidene)amine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.
Propiedades
IUPAC Name |
(E)-N-methoxy-1-[4-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-3-nitrophenyl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O6S/c1-28-16-4-6-17(7-5-16)30(26,27)22-11-9-21(10-12-22)18-8-3-15(14-20-29-2)13-19(18)23(24)25/h3-8,13-14H,9-12H2,1-2H3/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRSSNIMJGXBMJ-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=C3)C=NOC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=C3)/C=N/OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine](/img/structure/B2550793.png)
![3-(4-chlorophenyl)-5-methyl-N-(2-methyl-4-nitrophenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/new.no-structure.jpg)

![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2550797.png)
![10-(2,5-dimethylbenzenesulfonyl)-N-[(3-methoxyphenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2550798.png)

![(2S)-2-[(1S)-1-Amino-2,2,2-trifluoroethyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B2550801.png)
![13-fluoro-5-(3-fluoro-4-methoxybenzoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2550802.png)
![N-(2-methoxyethyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2550803.png)


![2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2550810.png)
![(2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B2550812.png)
![6-(4-Chlorophenyl)-2-[1-(pyrimidin-2-yl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2550815.png)
